HS 024
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Overview
Description
HS 024 is a highly potent melanocortin receptor antagonist, specifically targeting the melanocortin 4 receptor. This compound is a peptide ligand with the chemical formula C₅₈H₇₉N₁₉O₁₀S₂ and a molecular weight of 1266.5 g/mol . It has been extensively studied for its effects on food intake and cardiovascular functions in animal models .
Mechanism of Action
Target of Action
HS 024 is a highly potent melanocortin MC4 receptor antagonist . The melanocortin 4 (MC4) receptor is part of the central nervous system and plays a crucial role in regulating food intake and energy homeostasis .
Mode of Action
This compound interacts with the MC4 receptor, blocking its activity . This antagonistic action on the MC4 receptor leads to an increase in food intake and blocks α-MSH- and MTII-induced hypotension and bradycardia in rats .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanocortin pathway. By acting as an antagonist at the MC4 receptor, this compound disrupts the normal functioning of this pathway, leading to increased food intake and altered cardiovascular responses .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its interaction with the MC4 receptor. It shows linear, dose-proportional pharmacokinetics . The concentrations of active TFV-DP in peripheral blood mononuclear cells were higher (approximately 2- to 11-fold increase) and TFV in plasma were lower (approximately 4.5- to 25-fold reduction) in subjects taking this compound than those in the TDF group .
Result of Action
The result of this compound’s action is an increase in food intake and a blockage of α-MSH- and MTII-induced hypotension and bradycardia in rats . This suggests that this compound could potentially be used in the treatment of conditions related to food intake and cardiovascular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
HS 024 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound includes modifications such as N-terminal acetylation and C-terminal amidation, as well as the formation of a disulfide bridge between cysteine residues .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of SPPS are scalable for industrial applications. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation .
Chemical Reactions Analysis
Types of Reactions
HS 024 primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA).
Disulfide Bridge Formation: Oxidizing agents such as iodine or air oxidation under basic conditions.
Major Products
The major product of these reactions is the fully synthesized and folded peptide, this compound, with its specific sequence and structural modifications .
Scientific Research Applications
HS 024 has been extensively studied for its role as a melanocortin 4 receptor antagonist. Its applications span various fields:
Comparison with Similar Compounds
Similar Compounds
Bremelanotide: An agonist of melanocortin receptors, used for different therapeutic applications.
[D-Trp8]-gamma-MSH: A selective melanocortin 3 receptor agonist with anti-inflammatory properties.
Uniqueness of HS 024
This compound is unique due to its high potency and selectivity for the melanocortin 4 receptor. Unlike other melanocortin receptor ligands, this compound specifically antagonizes the receptor, making it a valuable tool for studying the physiological and pharmacological roles of this receptor .
Properties
CAS No. |
212370-59-7 |
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Molecular Formula |
C58H79N19O10S2 |
Molecular Weight |
1266.5 g/mol |
IUPAC Name |
(4R,10S,13S,16R,19S,22S,25S,28R)-28-acetamido-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide |
InChI |
InChI=1S/C58H79N19O10S2/c1-3-4-14-40-51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(49(59)80)29-88-89-30-47(56(87)74-40)70-32(2)78/h5-8,11-13,15,18-19,22,26-27,31,40-47,67H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)/t40-,41-,42-,43+,44-,45-,46-,47-/m0/s1 |
InChI Key |
PUOCNCOPVAOMDE-LQXMKOPKSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N |
SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)N1)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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